molecular formula C8H6ClNO4 B1581401 Methyl 5-chloro-2-nitrobenzoate CAS No. 51282-49-6

Methyl 5-chloro-2-nitrobenzoate

Cat. No. B1581401
CAS RN: 51282-49-6
M. Wt: 215.59 g/mol
InChI Key: JGBJHRKCUKTQOE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-nitrobenzoate, also known as MCNB, is an organic compound commonly used in the synthesis of various drugs, pesticides, and other compounds. It is a derivative of benzoic acid and is composed of a methyl group and a nitro group attached to a chlorinated benzene ring. MCNB is a versatile compound with a wide range of applications, including medicinal, agricultural, and industrial uses.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Methyl 5-chloro-2-nitrobenzoate, focusing on unique applications:

Cancer Chemotherapy

Methyl 5-chloro-2-nitrobenzoate: is a key intermediate in the synthesis of raltitrexed , an antimetabolite drug used in cancer chemotherapy. It is involved in the production of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is crucial for raltitrexed manufacture .

Material Science

In material science, Methyl 5-chloro-2-nitrobenzoate may be used in various chemical synthesis studies. It serves as a building block for creating complex molecules used in material fabrication and development .

Mechanism of Action

Target of Action

Methyl 5-chloro-2-nitrobenzoate is a complex organic compound that is often used in the synthesis of other compounds . The primary targets of this compound are typically other organic molecules in a chemical reaction. The exact target can vary depending on the specific reaction or synthesis process in which it is used.

Mode of Action

The mode of action of Methyl 5-chloro-2-nitrobenzoate is primarily through its reactivity as an electrophile. The nitro group (-NO2) and the ester group (-CO2CH3) attached to the benzene ring can participate in various chemical reactions, making this compound versatile in organic synthesis .

Biochemical Pathways

It can be used to synthesize other compounds that may participate in such pathways .

Result of Action

The result of Methyl 5-chloro-2-nitrobenzoate’s action is typically the formation of a new organic compound. The exact product depends on the reactants and conditions of the reaction .

Action Environment

The action of Methyl 5-chloro-2-nitrobenzoate can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and outcome of the reaction. Additionally, the presence of other compounds can also influence the reaction . It’s also important to note that this compound should be handled with care due to its potential toxicity .

properties

IUPAC Name

methyl 5-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBJHRKCUKTQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044948
Record name Methyl 5-chloro-2-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-nitrobenzoate

CAS RN

51282-49-6
Record name Benzoic acid, 5-chloro-2-nitro-, methyl ester
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Record name Methyl 5-chloro-2-nitrobenzoate
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Record name Benzoic acid, 5-chloro-2-nitro-, methyl ester
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Record name Methyl 5-chloro-2-nitrobenzoate
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Record name Methyl 5-chloro-2-nitrobenzoate
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Record name METHYL 5-CHLORO-2-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

5-Chloro-2-nitrobenzoic acid (20.1 g,; 0.10 mol), is dissolved in anhydrous methanol (100 ml) and anhydrous hydrogen chloride gas is bubbled into the reaction mixture for 4 hours at room temperature. The reaction mixture is then poured into water and the aqueous mixture triturated with hexane, the hexane layer decanted, dried (anhd. MgSO4) and the solvent removed under vacuum to afford 11.7 g of methyl 5-chloro-2-nitrobenzoate, mp 50°-51° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (515 gm) was added to a solution of 5-chloro-2-nitro benzoic acid (500 gm) in acetone (2750 ml) at room temperature. Dimethyl sulphate (306.5 gm) was added to the reaction mixture slowly and heated to reflux for 30 minutes. The reaction mass was filtered and then concentrated to obtain a residual mass. The residual mass was poured to the ice water and extracted with methylene chloride. The solvent was distilled off under reduced pressure to obtain a residual solid of methyl 5-chloro-2-nitrobenzoate (534 gm).
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2750 mL
Type
solvent
Reaction Step One
Quantity
306.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 10 g (49.6 mmol) of 5-chloro-2-nitrobenzoic acid and 9 mL (64.5 mmol) Et3N in 300 ml CH2Cl2 at 0° C. was added 4.6 mL (59.5 mmol) methyl chloroformate. The cold bath was removed and after 10 minutes, 0.200 mL methanol was added. Bubbles of CO2 could be seen rising from the solution. After 2 hours, the mixture was diluted with Et2O, was washed with 5% HCl, was washed with saturated NaHCO3 solution, was washed with brine, was dried over MgSO4 and decolorized with charcoal, then was stripped of solvent in vacuo to give the product. Rf 0.35 in 15% EtOAc/hexane, visualized by UV; 1H-NMR (400 MHz, CDCl3): δ7.92 (d, J=8.6 Hz, 1H), 7.69 (d, J=2.3 Hz, 1H), 7.59 (dd, J1 =2.2 Hz, J2 =8.8 Hz, 1H), 3.94 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (5.0 g) was dissolved in methanol (150 ml). Thionyl chloride (9.5 ml) was added to the solution at 0° C., and the mixture was heated under reflux with stirring for 15 hr. After the completion of the reaction, distilled water was added thereto at 0° C., and the mixture was subjected to separatory extraction with chloroform. The organic layer was washed with distilled water and saturated brine, was dried over sodium sulfate, and was then concentrated to give 5-chloro-2-nitro-benzoic acid methyl ester as a useful intermediate (12.9 g, yield 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the conformation of Methyl 5-chloro-2-nitrobenzoate?

A1: The abstract highlights that the nitro and acetoxy groups in Methyl 5-chloro-2-nitrobenzoate are not coplanar with the benzene ring. Instead, they are twisted out of the plane by [29.4° and 49.7°, respectively]. [] This non-planarity can influence the molecule's overall shape and potentially affect its packing in the crystal lattice and interactions with other molecules.

Q2: How does Methyl 5-chloro-2-nitrobenzoate interact with neighboring molecules in its solid state?

A2: The crystal structure analysis reveals that Methyl 5-chloro-2-nitrobenzoate molecules are linked together through weak C—H⋯O hydrogen bonds. [] These interactions arrange the molecules into layers that stack parallel to the (101) crystallographic plane. Additionally, the crystal packing exhibits short intermolecular C⋯O distances of [2.925(3) Å], suggesting potential weak interactions between neighboring molecules. []

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